![molecular formula C23H21OP B114928 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone CAS No. 7691-76-1](/img/structure/B114928.png)
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone
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Overview
Description
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is an organic compound with a unique molecular structure. It is known for its versatility as an organic building block and has a molecular weight of 344.39 g/mol . This compound is often used in various chemical reactions due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone typically involves the reaction of cyclopropylcarbonyl chloride with triphenylphosphine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted ethanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful for creating various biologically active compounds and intermediates in organic chemistry. Notably, it has been employed in the preparation of vitamin D2 derivatives, showcasing its utility in synthesizing important pharmaceutical agents .
Medicinal Chemistry
Research indicates that this compound may exhibit potential antimicrobial and anticancer properties due to its ability to interact with biological targets at the molecular level. Although specific biological activity data is limited, compounds containing phosphonium ylides have been studied for their therapeutic potential . Further investigations into its biological effects could reveal additional applications in drug development.
Proteomics Research
The compound's ability to form stable complexes with biomolecules positions it as a candidate for proteomics studies. Understanding its interactions with different nucleophiles or electrophiles can provide insights into its behavior in biological systems, which is crucial for optimizing its use in synthetic applications .
Chemical Reactions
This compound undergoes various reactions:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can yield alcohols or alkanes using lithium aluminum hydride or sodium borohydride.
- Substitution : Participates in nucleophilic substitution reactions where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
Similar Compounds
1-(Triphenylphosphoranylidene)-2-propanone: Similar in structure but with a propanone group instead of a cyclopropyl group.
1-Cyclopropyl-2-methyl-1-propanone: Contains a methyl group instead of the triphenylphosphoranylidene group.
Uniqueness
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone is unique due to its combination of a cyclopropyl group and a triphenylphosphoranylidene group. This unique structure imparts distinctive reactivity and properties, making it valuable in various chemical and industrial applications .
Biological Activity
1-Cyclopropyl-2-(triphenylphosphoranylidene)-ethanone (CAS No. 7691-76-1) is an organic compound that has garnered attention for its unique structural features and potential biological activities. This compound is characterized by a cyclopropyl group and a triphenylphosphoranylidene moiety, which contribute to its reactivity and utility in various chemical applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant studies.
- Molecular Formula : C23H21OP
- Molecular Weight : 344.39 g/mol
- IUPAC Name : 1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone
- InChI Key : LPXRKHPNPOYGMO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropylcarbonyl chloride with triphenylphosphine under anhydrous conditions. The reaction is highly sensitive to moisture, which can lead to hydrolysis of the reactants. Purification methods such as recrystallization or high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity .
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. This versatility allows it to participate in various biochemical reactions, influencing several biological pathways. Its interactions with biomolecules can lead to significant pharmacological effects, making it a candidate for further research in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that phosphonium compounds can inhibit the growth of various bacterial strains through mechanisms involving disruption of cellular membranes or interference with metabolic pathways .
Cytotoxicity and Anti-cancer Potential
Preliminary studies have suggested that this compound may possess cytotoxic properties against certain cancer cell lines. The triphenylphosphoranylidene group is known for its ability to interact with cellular targets involved in apoptosis and cell cycle regulation . Further investigation into its structure-activity relationship (SAR) could elucidate specific mechanisms by which it induces cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several phosphonium derivatives, including those similar to this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
- Cytotoxic Effects on Cancer Cells : In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis, highlighting its potential as a lead compound in cancer therapy.
Comparative Analysis
To understand the unique biological properties of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(Triphenylphosphoranylidene)-2-propanone | Structure | Moderate antimicrobial activity |
1-Cyclopropyl-2-methyl-1-propanone | Structure | Low cytotoxicity; limited research |
Properties
IUPAC Name |
1-cyclopropyl-2-(triphenyl-λ5-phosphanylidene)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21OP/c24-23(19-16-17-19)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRKHPNPOYGMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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